Lansoprazole Sulfide N-Oxide

Description

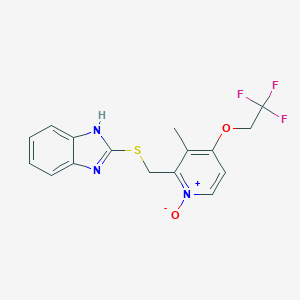

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJKGASGASPHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462488 | |

| Record name | Lansoprazole Sulfide N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163119-30-0 | |

| Record name | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163119-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole Sulfide N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Identity of Lansoprazole Sulfide N-Oxide: A Guide to Structure, Synthesis, and Analysis

An In-depth Technical Guide

Abstract

Lansoprazole, a cornerstone proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase enzyme system.[1][2] The manufacturing and stability of this active pharmaceutical ingredient (API) necessitate a profound understanding and stringent control of related substances and impurities. This technical guide provides an in-depth exploration of Lansoprazole Sulfide N-Oxide, a significant process-related impurity. We will elucidate its chemical structure, differentiate it from the parent API and other related compounds, detail its synthetic origins, and present robust analytical methodologies for its detection and characterization. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and lifecycle management of Lansoprazole.

The Imperative of Impurity Profiling in Lansoprazole

Lansoprazole is a prodrug that, in the acidic environment of parietal cells, converts to its active form, which then irreversibly binds to and inhibits the proton pump.[1] The therapeutic efficacy and safety of Lansoprazole are contingent upon the purity of the API. Process-related impurities, arising during synthesis, or degradation products that form during storage can potentially impact the drug's quality, stability, and safety profile.[3]

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure that any substance present in the final drug product besides the API is identified and controlled within acceptable limits. This compound is one such impurity whose formation is linked to specific conditions within the synthetic process, making its characterization essential for process optimization and quality assurance.[3][4]

Structural Elucidation of this compound

The identity of this compound is defined by its unique molecular architecture, which features critical distinctions from Lansoprazole and its primary sulfide precursor.

2.1. Core Chemical Identifiers

A summary of the key chemical and physical properties for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | [5][6] |

| CAS Number | 163119-30-0 | [5][6][7][8][9][10] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | [5][7][8] |

| Molecular Weight | 369.36 g/mol | [6][7] |

| Canonical SMILES | CC1=C(C=C[O-])OCC(F)(F)F | [5][6] |

| InChIKey | LGJKGASGASPHLH-UHFFFAOYSA-N | [5] |

2.2. Comparative Structural Analysis

The structure of this compound is best understood by comparing it to Lansoprazole and its immediate precursor, Lansoprazole Sulfide (also known as Lansoprazole EP Impurity C or USP Related Compound B).[11]

-

The Benzimidazole Moiety: This core heterocyclic system is common to all three molecules.

-

The Substituted Pyridine Moiety: This ring system is also present in all three compounds. The key difference lies in the oxidation state of the pyridine nitrogen. In this compound, the nitrogen atom is oxidized to an N-oxide.

-

The Bridging Group: This is the most critical point of differentiation.

-

Lansoprazole: Features a sulfoxide (-SO-) bridge. This sulfoxide group is a chiral center.

-

Lansoprazole Sulfide: Features a sulfide (-S-) bridge.

-

This compound: Also features a sulfide (-S-) bridge, but is distinguished by the N-oxide on the pyridine ring.

-

The following diagram illustrates these structural relationships.

Synthetic Pathways and Formation Mechanisms

This compound is a process-related impurity, meaning its presence is a direct result of the synthetic route used to manufacture Lansoprazole.[12][13] Its formation is typically associated with the oxidation step where Lansoprazole Sulfide is converted to Lansoprazole.

The primary synthesis of Lansoprazole involves the condensation of 2-mercaptobenzimidazole with a substituted 2-(chloromethyl)pyridine derivative to form the key intermediate, Lansoprazole Sulfide.[13] This sulfide is then oxidized to the target sulfoxide, Lansoprazole. However, side reactions can occur, particularly under specific pH conditions.

-

Over-oxidation: Can lead to the formation of Lansoprazole Sulfone (Lansoprazole EP Impurity B).[12]

-

N-Oxidation: Acidic conditions (pH below 4) can promote the oxidation of the pyridine nitrogen, leading to the formation of N-oxide impurities.[4]

Two primary pathways can lead to the formation of this compound:

-

Pathway A (Precursor Oxidation): The pyridine-based starting material is N-oxidized before condensation with 2-mercaptobenzimidazole. This "N-oxide Lanso-chloro" intermediate then reacts to directly form this compound.[13]

-

Pathway B (Intermediate Oxidation): The Lansoprazole Sulfide intermediate is formed first. During the subsequent oxidation step intended to create the sulfoxide, a portion of the sulfide undergoes N-oxidation on the pyridine ring instead of, or in addition to, S-oxidation.[4]

The diagram below illustrates these competing synthetic routes.

Expert Insight: The control of pH during the oxidation step is a critical process parameter. Maintaining a neutral to slightly basic pH is crucial to minimize the formation of N-oxide impurities while preventing the rapid formation of the sulfone impurity that can occur under more alkaline conditions.[4]

Analytical Characterization and Control

The detection, quantification, and characterization of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separation, while spectroscopic methods provide definitive structural confirmation.[14]

Protocol 4.1: Chromatographic Separation by HPLC

This protocol describes a representative reversed-phase HPLC method for the separation of Lansoprazole from its sulfide and sulfide N-oxide impurities.

Objective: To achieve baseline separation of Lansoprazole, Lansoprazole Sulfide, and this compound.

Methodology:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Rationale: The C18 stationary phase provides excellent hydrophobic retention and selectivity for the moderately polar analytes in the Lansoprazole family.

-

-

Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 7.0 with dilute sodium hydroxide.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 30% B

-

5-20 min: Linear gradient from 30% to 70% B

-

20-25 min: 70% B

-

25.1-30 min: Re-equilibration at 30% B

-

Rationale: A gradient is necessary to elute compounds with differing polarities. The less polar sulfide impurity will elute later than the more polar N-oxide and sulfoxide compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 285 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Trustworthiness: This method's validity is confirmed by running a system suitability test using a resolution solution containing all three compounds. Peak resolution between all critical pairs must be >2.0. The method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 4.2: Spectroscopic Confirmation

Definitive identification of the impurity peak corresponding to this compound requires spectroscopic analysis, typically performed on an isolated reference standard.[9]

| Technique | Purpose & Expected Results |

| Mass Spectrometry (MS) | Molecular Weight Confirmation. Electrospray ionization (ESI) in positive mode is expected to show a prominent ion at m/z 370 [M+H]⁺, confirming the molecular weight of 369.36 Da.[9] |

| ¹H NMR Spectroscopy | Structural Elucidation. Key expected signals would include aromatic protons for the benzimidazole and pyridine rings, a singlet for the methyl group, a singlet for the methylene bridge, and a triplet/quartet pattern for the trifluoroethoxy group. The chemical shifts of the pyridine protons will be different from those in Lansoprazole Sulfide due to the deshielding effect of the N-oxide group.[9] |

| Infrared (IR) Spectroscopy | Functional Group Identification. Expected characteristic absorptions include N-H stretching (benzimidazole), C=N and C=C stretching (aromatic rings), and a strong N-O stretching band characteristic of the pyridine N-oxide moiety.[9] |

Conclusion

This compound is a critical process-related impurity in the synthesis of Lansoprazole. Its chemical structure is distinguished by a sulfide bridge and an N-oxide group on the pyridine ring. Understanding its formation, primarily driven by the N-oxidation of precursors or intermediates under acidic conditions, is paramount for developing effective manufacturing control strategies. The implementation of validated analytical methods, such as the HPLC protocol detailed herein, combined with spectroscopic confirmation, ensures that this impurity can be reliably monitored and controlled, safeguarding the quality, safety, and efficacy of the final Lansoprazole drug product.

References

-

Lee, D. R., et al. (1995). Clinical pharmacokinetics of lansoprazole. PubMed. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lansoprazole? Patsnap Synapse. Available at: [Link]

-

PathWhiz. (n.d.). Lansoprazole Metabolism Pathway (old). PathWhiz. Available at: [Link]

-

Kirchheiner, J., et al. (2002). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. PubMed. Available at: [Link]

-

ClinPGx. (n.d.). Lansoprazole Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). Lansoprazole EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Pharmaffiliates. (n.d.). Lansoprazole-impurities. Pharmaffiliates. Available at: [Link]

-

SynZeal. (n.d.). Lansoprazole Impurities. SynZeal. Available at: [Link]

-

Pharmace Research Laboratory. (n.d.). This compound. Pharmace Research Laboratory. Available at: [Link]

-

Allmpus. (n.d.). Lansoprazole EP Impurity C | Lansoprazole USP Related Compound B. Allmpus. Available at: [Link]

-

GLP Pharma Standards. (n.d.). This compound. GLP Pharma Standards. Available at: [Link]

-

Molsyns. (n.d.). This compound. molsyns.com. Available at: [Link]

-

Cleanchem. (n.d.). This compound. Cleanchem. Available at: [Link]

- Google Patents. (2008). WO2008087665A2 - Process for preparation of lansoprazole. Google Patents.

-

International Journal of Medicinal Chemistry & Analysis. (n.d.). Medicinal Chemistry & Analysis. IJMCA. Available at: [Link]

- Google Patents. (2007). WO2007138468A2 - Processes for the preparation of lansoprazole. Google Patents.

Sources

- 1. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 2. PathWhiz [pathbank.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

- 5. This compound | C16H14F3N3O2S | CID 11326133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaceresearch.com [pharmaceresearch.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. This compound | molsyns.com [molsyns.com]

- 11. allmpus.com [allmpus.com]

- 12. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 13. ijmca.com [ijmca.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Lansoprazole Sulfide N-Oxide (CAS No. 163119-30-0)

This technical guide provides a comprehensive overview of Lansoprazole Sulfide N-Oxide, a significant related compound of the proton pump inhibitor Lansoprazole. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering in-depth information on its chemical identity, synthesis, characterization, and analytical methodologies.

Introduction and Significance

This compound, with the Chemical Abstracts Service (CAS) number 163119-30-0, is a recognized impurity and metabolite of Lansoprazole.[1][2] Its chemical name is 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole N-Oxide.[1][2] The presence of this and other related substances in the final drug product is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of Lansoprazole. Understanding the formation, synthesis, and analytical detection of this compound is therefore paramount for pharmaceutical scientists. It is primarily used as a reference standard in analytical research to ensure the consistency of formulations.[2]

The formation of N-oxide impurities can occur during the synthesis of Lansoprazole, particularly under oxidative conditions or at a pH below 4.[3][4] Over-oxidation of Lansoprazole sulfide, an intermediate in the synthesis of Lansoprazole, can lead to the formation of N-oxide impurities.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 163119-30-0 | [5] |

| Molecular Formula | C16H14F3N3O2S | [5][6] |

| Molecular Weight | 369.36 g/mol | [7][8] |

| IUPAC Name | 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | [6][9] |

| Melting Point | >212 °C (decomposition) | [10][11] |

| Boiling Point | 591.5±60.0 °C (Predicted) | [10][11] |

| Appearance | White to off-white solid | [3] |

Synthesis of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical testing. It is typically prepared through the oxidation of Lansoprazole sulfide. The general synthetic pathway involves the condensation of 2-mercaptobenzimidazole with a substituted pyridine derivative, followed by N-oxidation.

Synthetic Pathway Overview

The synthesis can be visualized as a two-step process starting from key building blocks.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures.[3]

Step 1: Synthesis of N-oxide Lanso-sulphide

-

Dissolve 10 g of 2-mercaptobenzimidazole and 11 g of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (Lanso-chloro) in a suitable solvent system in the presence of a base such as 5 g of sodium hydroxide in water.[3]

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the separated solid and wash it with water.

-

Dry the solid to obtain Lansoprazole Sulfide.

-

The Lansoprazole Sulfide is then oxidized to the N-oxide. A common method involves dissolving the sulfide in a mixture of isopropanol and methanol.[3]

-

The solution is heated to 45-50°C and then cooled to 15-18°C.[3]

-

A catalyst solution, such as vanadyl acetylacetonate in aqueous hydrogen peroxide, is added under stirring.[3]

-

The reaction is maintained for approximately 2 hours, with completion monitored by TLC.[3]

-

Chloroform is added, and the organic layer is separated.[3]

-

The aqueous layer is cooled, and methanol is added for re-precipitation to yield the N-oxide Lansoprazole Sulfide.[3]

Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques. Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these methods.[7]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the molecule.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for its quantification as an impurity in Lansoprazole.

Illustrative HPLC Method:

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Lansoprazole for the presence of the Sulfide N-Oxide impurity.

Caption: General analytical workflow for impurity profiling.

Pharmacological and Toxicological Profile

As an impurity, the pharmacological and toxicological properties of this compound are of significant interest. While detailed public data on the specific activity of this compound is limited, regulatory guidelines necessitate the evaluation of impurities to ensure they do not pose a risk to patient safety. The acceptable limits for such impurities in the final drug product are established based on these safety assessments.

Conclusion

This compound is a critical process-related impurity and metabolite of Lansoprazole. A thorough understanding of its synthesis, characterization, and analytical detection is essential for the development and manufacturing of high-quality Lansoprazole. This guide provides a foundational understanding for scientists and researchers working in the pharmaceutical industry. The use of well-characterized reference standards of this compound is indispensable for accurate analytical method development, validation, and routine quality control testing.

References

- Current time information in Singapore. (n.d.). Google.

- Medicinal Chemistry & Analysis - IJMCA. (n.d.).

- This compound | C16H14F3N3O2S | CID 11326133. (n.d.). PubChem.

- Lansoprazole EP Impurity A | 213476-12-1. (n.d.). SynZeal.

- 163119-30-0 | CAS DataBase. (n.d.). ChemicalBook.

- This compound | CAS No- 163119-30-0. (n.d.). Chemicea.

- This compound | CAS No: 163119-30-0. (n.d.). Cleanchem.

- Lansoprazole. (n.d.). TLC Pharmaceutical Standards.

- 2-[[[4-(2,2,2-Trifluoroethoxy)-3-Methyl-1-oxopyridin... (n.d.). ChemicalBook. Retrieved January 15, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnrriIfZYGZuLEHscsSQ--7aw_aHk6GRfAZFFsrfw8BW00yyb-Ua9bTP8wy0Afiq_NZrVwjaTuXQPFmQ3g6lL8pstJGZwLDzLfCAYq1kc0BLkte_nUSCc3IuhpCRWCLLifJMjSCrlAMZUb6H7GUJBzr5VNCHABzI_WW3GUSi9pIQ==

- This compound | CAS No- 163119-30-0. (n.d.). Simson Pharma Limited.

- 2-[[[4-(2,2,2-Trifluoroethoxy)-3-Methyl-1-oxopyridin-2-yl]Methyl]sulfanyl]-1H-benziMidazole | 163119-30-0. (n.d.). ChemicalBook.

- Synthesis protocol for lansoprazole sulfone N-oxide. (n.d.). ResearchGate.

- Lansoprazole-d4 Sulfone N-Oxide | 1190009-70-1. (n.d.). Benchchem.

- N-Nitroso Lansoprazole N-Oxide (R Isomer). (n.d.). Axios Research.

- Lansoprazole N-oxide | 213476-12-1 | IL24840. (n.d.). Biosynth.

- This compound Impurity | 163119-30-0. (n.d.). SynThink Research Chemicals.

- Lansoprazole-impurities. (n.d.). Pharmaffiliates.

- Lansoprazole N-oxide | C16H14F3N3O3S | CID 23656863. (n.d.). PubChem - NIH.

- N-Nitroso Lansoprazole. (n.d.). SynZeal.

- WO2007138468A2 - Processes for the preparation of lansoprazole. (n.d.). Google Patents.

- This compound. (n.d.). LGC Standards.

- Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. (2021). ACS Publications.

Sources

- 1. This compound | CAS No- 163119-30-0 [chemicea.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. ijmca.com [ijmca.com]

- 4. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

- 5. Lansoprazole EP Impurity A | 213476-12-1 | SynZeal [synzeal.com]

- 6. This compound | C16H14F3N3O2S | CID 11326133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. 163119-30-0 | CAS DataBase [m.chemicalbook.com]

- 11. 2-[[[4-(2,2,2-Trifluoroethoxy)-3-Methyl-1-oxopyridin-2-yl]Methyl]sulfanyl]-1H-benziMidazole CAS#: 163119-30-0 [m.chemicalbook.com]

A Technical Guide to the Formation Mechanism of Lansoprazole Sulfide N-Oxide

Executive Summary

Lansoprazole, a cornerstone proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders. The manufacturing and stability of Lansoprazole as an Active Pharmaceutical Ingredient (API) are governed by stringent regulatory standards, with a particular focus on the identification and control of process-related impurities and degradation products. The presence of such impurities can significantly impact the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth analysis of the formation mechanism of a critical impurity, Lansoprazole Sulfide N-Oxide. By synthesizing data from forced degradation studies, process chemistry, and analytical characterization, this document elucidates the primary pathways leading to its formation, offers detailed experimental protocols for its synthesis and detection, and provides insights for its control during drug development and manufacturing.

Introduction: The Imperative for Impurity Profiling in Lansoprazole

Lansoprazole, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, exerts its therapeutic effect by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump) enzyme system.[1][2] Its molecular structure, featuring a sulfoxide bridge between a benzimidazole and a pyridine ring, is inherently susceptible to chemical transformations, particularly oxidation and acid-catalyzed rearrangement.[3][4]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of a drug's degradation profile.[3][5] This process, known as impurity profiling, is not merely an analytical exercise; it is fundamental to ensuring patient safety by identifying potentially toxic byproducts.[3][6] this compound (CAS: 163119-30-0) is an impurity that can arise both during synthesis and under specific stress conditions.[7][8][9][10][11][12][13] It is structurally distinct from the parent drug by the presence of an N-oxide moiety on the pyridine ring and a sulfide linkage in place of the sulfoxide. This guide dissects the chemical logic behind its appearance.

The Central Precursor: Lansoprazole Sulfide

Understanding the genesis of this compound begins with its immediate precursor, Lansoprazole Sulfide. This compound is not only an impurity in its own right—listed as Lansoprazole EP Impurity C and Lansoprazole USP Related Compound B—but is also the primary intermediate in the synthesis of Lansoprazole itself.[14][15][16][17]

Its formation is a standard nucleophilic substitution reaction where 2-mercaptobenzimidazole displaces the chloride from 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, typically facilitated by a base such as sodium hydroxide.[8]

Caption: Synthesis of the key intermediate, Lansoprazole Sulfide.

The final step in Lansoprazole synthesis is the controlled oxidation of this sulfide to a sulfoxide. It is during this critical oxidative step, or through other oxidative stresses, that the pathways to N-oxide impurities diverge.

Mechanistic Pathways to this compound

The formation of this compound is primarily an oxidative phenomenon targeting two distinct sites on the precursor molecules: the pyridine nitrogen and the sulfide sulfur. The sequence of these oxidations dictates the pathway.

Pathway A: N-Oxidation of the Pyridine Intermediate Followed by Condensation

In this pathway, the pyridine-containing starting material undergoes N-oxidation before it is coupled with the benzimidazole moiety.

-

N-Oxidation of Pyridine Precursor: The 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine intermediate is treated with a suitable oxidizing agent (e.g., peracetic acid), which converts the nucleophilic pyridine nitrogen into an N-oxide.[8]

-

Condensation: This N-oxidized intermediate then reacts with 2-mercaptobenzimidazole in the presence of a base to form this compound directly.

This pathway is plausible in scenarios where oxidizing conditions are present before the condensation step is fully complete or if the pyridine starting material is contaminated with its N-oxide form.

Caption: Pathway A: Formation via a pre-oxidized pyridine intermediate.

Pathway B: Direct N-Oxidation of the Lansoprazole Sulfide Intermediate

This is considered a more common pathway, occurring either as a process-related side reaction or as a degradation event.

-

Formation of Lansoprazole Sulfide: The key intermediate is formed as described in Section 2.

-

Direct N-Oxidation: Lansoprazole Sulfide, now containing a reactive pyridine nitrogen, is exposed to an oxidizing environment. This can be due to over-oxidation during the subsequent step to create Lansoprazole (e.g., using m-CPBA or H₂O₂), or through degradation under oxidative stress.[8][18] The pyridine nitrogen is oxidized to yield the final impurity.

Forced degradation studies consistently demonstrate that subjecting Lansoprazole and its precursors to oxidative stress (e.g., hydrogen peroxide) leads to the formation of N-oxide species, validating this pathway.[3][5] The nitrogen atom in the pyridine ring is a site of electron density, making it susceptible to electrophilic attack by oxidizing agents.[19][20] Furthermore, process control is critical; patent literature suggests that maintaining the reaction pH below 4 during oxidation can favor the formation of N-oxide impurities.[21]

Caption: Pathway B: Direct oxidation of the Lansoprazole Sulfide intermediate.

Experimental Verification and Analytical Characterization

The elucidation of these mechanisms relies on robust experimental and analytical work. The following protocols represent self-validating systems for the synthesis, identification, and quantification of the this compound impurity.

Experimental Protocol 1: Synthesis of this compound Reference Standard

Causality: To accurately identify and quantify an impurity, a certified reference standard is essential. This protocol, adapted from established literature, synthesizes the impurity to serve this purpose.[8]

-

Step 1: Synthesis of N-Oxide Lanso-Sulfide: Dissolve 5g of Lansoprazole Sulfide in a mixture of isopropanol (28g) and methanol (3.6g).

-

Step 2: Oxidation: Heat the reaction mass to 45-50°C. Prepare a catalyst solution of water (2.2g), 30% hydrogen peroxide (7.09g), and vanadyl acetylacetonate (10.5 mg). Add the catalyst solution to the reaction mass under stirring.

-

Step 3: Monitoring and Quenching: Maintain the reaction for approximately 2 hours, monitoring for completion via Thin Layer Chromatography (TLC).

-

Step 4: Extraction: Add chloroform to the reaction mixture and heat to 40-45°C. Separate the chloroform layer.

-

Step 5: Precipitation and Isolation: Cool the aqueous layer to 10-15°C and add methanol dropwise to precipitate the product. Filter the resulting white solid, wash with water, and dry to obtain Lansoprazole N-Oxide (the sulfoxide form). Note: For the Sulfide N-Oxide, the starting material would be the N-Oxide Lanso-chloro condensed with 2-mercaptobenzimidazole, or a direct, milder N-oxidation of Lansoprazole Sulfide that avoids oxidation at the sulfur.

Experimental Protocol 2: Forced Degradation via Oxidative Stress

Causality: This protocol simulates conditions that a drug substance might encounter during manufacturing or storage, intentionally generating degradation products to understand reaction pathways and validate the stability-indicating nature of analytical methods.[5]

-

Preparation: Prepare a 1.0 mg/mL solution of Lansoprazole Sulfide in a 50:50 (v/v) mixture of acetonitrile and water.

-

Stress Application: Add 2% hydrogen peroxide (H₂O₂) to the solution.

-

Incubation: Conduct the degradation at room temperature in the dark to prevent photolytic degradation. Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Neutralization: At each time point, collect a 0.1 mL aliquot and neutralize the excess oxidant with a small amount of manganese dioxide (MnO₂) powder.

-

Analysis: Centrifuge the samples and analyze the supernatant using a validated HPLC-UV/MS method.

Analytical Workflow: HPLC-HRMS for Impurity Identification

Causality: A combination of chromatography for separation and mass spectrometry for identification provides unequivocal evidence of an impurity's structure.

Caption: Analytical workflow for the separation and identification of impurities.

This workflow allows for the separation of Lansoprazole from its various impurities.[3][5][22] The UV detector at 285 nm provides quantitative data, while the HRMS provides an accurate mass measurement (e.g., for C₁₆H₁₄F₃N₃O₂S) and fragmentation patterns that act as a fingerprint for the this compound structure, confirming its identity.[9][23]

Data Summary: Key Lansoprazole Oxidative Impurities

To contextualize the this compound impurity, it is useful to compare it with other common oxidative impurities.

| Impurity Name | Common Designation | Molecular Formula | Molecular Weight ( g/mol ) |

| Lansoprazole Sulfide | EP Impurity C / USP Related Compound B | C₁₆H₁₄F₃N₃OS | 353.36 |

| This compound | - | C₁₆H₁₄F₃N₃O₂S | 369.36 |

| Lansoprazole Sulfone | EP Impurity B / USP Related Compound A | C₁₆H₁₄F₃N₃O₃S | 385.36 |

| Lansoprazole N-Oxide | EP Impurity A | C₁₆H₁₄F₃N₃O₃S | 385.36 |

Data sourced from multiple references.[7][9][11][14][24][25][26][27]

Conclusion and Recommendations for Control

The formation of this compound is a direct consequence of oxidative processes acting on the Lansoprazole Sulfide intermediate or its precursors. The two primary mechanistic routes involve either the pre-oxidation of the pyridine starting material or, more commonly, the direct N-oxidation of the formed Lansoprazole Sulfide.

Based on this mechanistic understanding, the following strategies are recommended for the control of this impurity:

-

Raw Material Control: Scrutinize the 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine starting material for the presence of its N-oxide analog.

-

Control of Oxidizing Step: The oxidation of Lansoprazole Sulfide to Lansoprazole is the most critical step. The choice of oxidizing agent, stoichiometry, temperature, and reaction time must be precisely controlled to maximize the yield of the desired sulfoxide while minimizing over-oxidation to the sulfone and N-oxide species.

-

pH Management: As indicated in the literature, maintaining a neutral to slightly acidic pH (e.g., 4-7) during oxidation can help suppress the formation of N-oxide impurities.[21]

-

Inert Atmosphere: Where feasible, conducting reactions and handling intermediates under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen.

-

Robust Analytical Monitoring: Employ a validated, stability-indicating HPLC method to monitor the formation of this compound during process development, scale-up, and routine manufacturing.

By applying these control measures, grounded in a deep understanding of the chemical mechanisms at play, researchers and drug development professionals can ensure the consistent production of high-quality Lansoprazole API, meeting the stringent safety and purity standards required for pharmaceutical products.

References

-

J Mass Spectrom. 2017 Jul;52(7):459-471. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

-

Synthetic Communications®, 38: 3477–3489, 2008. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. [Link]

-

Journal of Heterocyclic Chemistry, 45: 1435-1440, 2008. Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of 3H-benzimidazole-2-thiones. [Link]

-

International Journal of Medicinal Chemistry & Analysis. Synthesis of N-Oxide Lansoprazole Impurity. [Link]

-

Taylor & Francis Online. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. [Link]

-

Elementary Education Online, 2021; 20 (5): 8549-8561. Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. [Link]

-

ResearchGate. Degradation of lansoprazole at different pH. [Link]

-

ACS Publications. Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link]

-

ResearchGate. Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

-

PubChem. This compound. [Link]

-

Chinese Pharmaceutical Journal, 2010, 45(6): 471-473. Synthesis of the Impurities of Lansoprazole. [Link]

-

SynThink Research Chemicals. Lansoprazole EP Impurities & USP Related Compounds. [Link]

-

SynZeal. Lansoprazole EP Impurity B. [Link]

-

BioOrganics. This compound. [Link]

-

Scirp.org. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]

-

PubMed. Oxidative metabolism of lansoprazole by human liver cytochromes P450. [Link]

-

Pharmace Research Laboratory. This compound. [Link]

-

Rasayan Journal of Chemistry, Vol. 6, No.4, 274-283, 2013. IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. [Link]

-

PubChem. Lansoprazole N-oxide. [Link]

-

Scirp.org. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. [Link]

-

Cleanchem. This compound. [Link]

-

CORE. Degradation of lansoprazole and omeprazole in the aquatic environment. [Link]

-

SynZeal. Lansoprazole EP Impurity C. [Link]

-

Veeprho. Lansoprazole EP Impurity C. [Link]

-

SynThink Research Chemicals. Lansoprazole Sulfide; Lansoprazole EP Impurity C. [Link]

-

ResearchGate. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. [Link]

-

International Journal of PharmTech Research, 2019,12(3): 57-70. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

-

ResearchGate. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. [Link]

-

ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

-

Organic Chemistry Portal. Pyridine N-oxide derivatives. [Link]

-

Wikipedia. Pyridine-N-oxide. [Link]

-

Arkat USA. Recent trends in the chemistry of pyridine N-oxides. [Link]

-

ResearchGate. Synthesis of the impurities of lansoprazole. [Link]

- Google Patents.

-

Molsyns. This compound. [Link]

Sources

- 1. ilkogretim-online.org [ilkogretim-online.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ijmca.com [ijmca.com]

- 9. This compound | C16H14F3N3O2S | CID 11326133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BioOrganics [bioorganics.biz]

- 11. 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphanyl]-1H-benzimidazole [lgcstandards.com]

- 12. pharmaceresearch.com [pharmaceresearch.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. Lansoprazole EP Impurity C | 103577-40-8 [chemicea.com]

- 15. Lansoprazole EP Impurity C | 103577-40-8 | SynZeal [synzeal.com]

- 16. veeprho.com [veeprho.com]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 21. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]

- 24. tandfonline.com [tandfonline.com]

- 25. allmpus.com [allmpus.com]

- 26. Lansoprazole EP Impurity B | 131926-99-3 | SynZeal [synzeal.com]

- 27. Lansoprazole N-oxide | C16H14F3N3O3S | CID 23656863 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Products from Over-Oxidation of Lansoprazole Sulfide

This guide provides a comprehensive exploration of the over-oxidation of Lansoprazole sulfide, a critical aspect of impurity profiling in the development and manufacturing of Lansoprazole. We will delve into the mechanistic pathways of oxidative degradation, the identities of the resulting products, and robust analytical methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical stability of Lansoprazole and its related substances.

Introduction: The Chemical Context of Lansoprazole and Its Sulfide Analogue

Lansoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders.[1] Its therapeutic action is rooted in the inhibition of the H+/K+-ATPase in gastric parietal cells. The molecule itself is a sulfoxide, and its synthesis often involves the oxidation of its sulfide precursor, Lansoprazole sulfide.[2]

The control of the oxidation step is paramount in the manufacturing process. Incomplete oxidation can leave residual Lansoprazole sulfide, while excessive oxidation, or "over-oxidation," can lead to the formation of other related substances, primarily Lansoprazole sulfone.[1] However, under more stringent oxidative stress, a more complex profile of degradation products can emerge. Understanding these over-oxidation products is a regulatory expectation and crucial for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies, as outlined in ICH guidelines, are instrumental in identifying these potential impurities.[3]

The Over-Oxidation Pathway of Lansoprazole Sulfide

The over-oxidation of Lansoprazole sulfide is a sequential process. The primary and most well-documented pathway involves the progressive oxidation of the sulfur atom. However, other heteroatoms in the molecule, such as the nitrogen atoms in the pyridine and benzimidazole rings, can also be susceptible to oxidation, leading to the formation of N-oxides.

A proposed pathway for the over-oxidation of Lansoprazole sulfide is as follows:

-

Initial Oxidation: Lansoprazole sulfide is first oxidized to Lansoprazole (the sulfoxide).

-

Further Oxidation to the Sulfone: Lansoprazole is then further oxidized to Lansoprazole sulfone. This is a common process-related impurity.[1]

-

Formation of N-Oxides: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of Lansoprazole N-oxide and Lansoprazole sulfone N-oxide.[4][5]

-

Di-Oxidized Species: Under harsh oxidative conditions, di-oxidized impurities can form.[6]

The following Graphviz diagram illustrates this proposed over-oxidation pathway.

Caption: Proposed over-oxidation pathway of Lansoprazole sulfide.

Identified Over-Oxidation Products

Forced degradation studies on Lansoprazole have successfully identified several oxidative degradation products. These are the most probable products of Lansoprazole sulfide over-oxidation, as the sulfide is a direct precursor. High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the structures of these impurities.[7]

A study utilizing HPLC-HRMS identified three primary oxidative degradation impurities of Lansoprazole:[7][8]

| Impurity | Observed m/z [M+H]+ | Proposed Molecular Formula | Proposed Structure |

| DI-I | 386.0781 | C16H15F3N3O3S+ | Lansoprazole Sulfone |

| DI-II | 402.0734 | C16H15F3N3O4S+ | Lansoprazole Sulfone N-Oxide |

| DI-III | 386.0785 | C16H15F3N3O3S+ | Lansoprazole N-Oxide |

Note: The original research paper identified DI-I and DI-III as having the same m/z but different retention times, suggesting they are isomers. Based on known impurities, these are likely Lansoprazole Sulfone and Lansoprazole N-Oxide.

Experimental Protocol: Forced Oxidation Study of Lansoprazole Sulfide

This section outlines a detailed, self-validating protocol for conducting a forced oxidation study on Lansoprazole sulfide to generate and identify over-oxidation products.

Materials and Reagents

-

Lansoprazole Sulfide reference standard

-

Hydrogen peroxide (30%), analytical grade

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Water (Milli-Q or equivalent)

-

0.22 µm syringe filters

Experimental Workflow

The following diagram illustrates the experimental workflow for the forced degradation study.

Caption: Experimental workflow for forced oxidation study.

Step-by-Step Methodology

-

Preparation of Lansoprazole Sulfide Stock Solution: Accurately weigh and dissolve Lansoprazole sulfide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL.[3]

-

Application of Oxidative Stress: To the stock solution, add a controlled volume of an oxidizing agent. A common choice is hydrogen peroxide, to a final concentration of around 2-3%.[3] The reaction is typically carried out at room temperature.

-

Time-Course Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor the progress of the degradation.

-

Quenching the Reaction: For each time point sample, it is crucial to quench the oxidation reaction to prevent further degradation before analysis. This can be achieved by adding a small amount of a quenching agent like manganese dioxide powder.[3]

-

Sample Preparation for Analysis: Dilute the quenched samples with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 3 µg/mL).[3]

-

Filtration: Filter the diluted samples through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Analytical Methodology: LC-MS/MS for Identification and Characterization

A validated, stability-indicating liquid chromatography method coupled with tandem mass spectrometry is essential for the separation and identification of the over-oxidation products.

Liquid Chromatography (LC) Conditions

-

Column: A C18 column is commonly used, for example, a Waters Acquity BEH C18 column.[9]

-

Mobile Phase: A gradient elution is typically employed.

-

Flow Rate: A flow rate of 0.6 mL/min is a suitable starting point.[3]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.[3]

-

Detection Wavelength: A UV detector set at 285 nm can be used for monitoring the separation.[9]

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for Lansoprazole and its degradation products.

-

High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to obtain accurate mass measurements of the parent and fragment ions, which is critical for determining the elemental composition of the impurities.[7]

-

Tandem MS (MS/MS): Perform fragmentation of the parent ions to obtain structural information. This data is invaluable for confirming the proposed structures of the degradation products.

Conclusion

The identification of over-oxidation products of Lansoprazole sulfide is a critical component of ensuring the quality and safety of Lansoprazole drug products. A systematic approach involving forced degradation studies under controlled oxidative stress, followed by analysis with a powerful technique like LC-HRMS/MS, allows for the confident identification and characterization of these impurities. The primary over-oxidation products to consider are Lansoprazole, Lansoprazole sulfone, and their corresponding N-oxides. By understanding the formation pathways and having robust analytical methods in place, drug developers and manufacturers can effectively control these impurities throughout the product lifecycle.

References

-

Veeprho. Lansoprazole Impurities and Related Compound. [Link]

-

Rasayan Journal of Chemistry. IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. [Link]

-

Rao, P. V., Kumar, M. N., & Kumar, M. R. (2013). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Scientia pharmaceutica, 81(1), 183–193. [Link]

-

New Drug Approvals. LANSOPRAZOLE. [Link]

- Google Patents.

-

Gómez-Pérez, A., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of Chemical Information and Modeling, 61(6), 2846–2857. [Link]

-

Della Greca, M., et al. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. Chemosphere, 63(7), 1087–1093. [Link]

-

Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3). [Link]

- Google Patents.

-

El-Gendya, A., et al. (2008). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 715–723. [Link]

-

Battu, S., & Pottabathini, V. (2016). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Analytical Mass Spectrometry and Chromatography, 4, 1-11. [Link]

-

Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 57-69. [Link]

-

G, A., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459–471. [Link]

-

National Center for Biotechnology Information. Lansoprazole Sulfone. PubChem Compound Database. [Link]

-

ResearchGate. Chemical structures of Lansoprazole and its four impurities. [Link]

-

Shandilya, D. K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5(3), 57-69. [Link]

- Google Patents.

Sources

- 1. veeprho.com [veeprho.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]

- 8. scirp.org [scirp.org]

- 9. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of Lansoprazole Sulfide N-Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism, giving rise to a variety of derivatives. Among these, Lansoprazole Sulfide and its subsequent oxidation product, Lansoprazole Sulfide N-Oxide, represent compounds whose biological activities are not yet fully elucidated. While the parent drug's mechanism is well-characterized, its metabolites are often considered inactive. However, emerging research into the broader activities of PPIs and their derivatives—spanning anti-cancer, antimicrobial, and other off-target effects—necessitates a closer examination of these compounds. This guide synthesizes current knowledge on Lansoprazole metabolism and extrapolates from the known biological activities of related structures to outline the potential pharmacological profile of this compound. We provide a framework for its systematic investigation, including detailed experimental protocols and mechanistic hypotheses, to empower researchers in the fields of pharmacology and drug discovery to explore this understudied molecule.

Introduction: Beyond Gastric Acid Suppression

Proton pump inhibitors (PPIs) are cornerstone therapies for acid-related gastrointestinal disorders.[1][2] Their primary mechanism involves the irreversible inhibition of the H+/K+-ATPase (the proton pump) in gastric parietal cells, thereby blocking the final step of acid production.[3][4] Lansoprazole, a prominent member of this class, is a prodrug that is converted to its active sulfenamide metabolites within the acidic canaliculi of parietal cells.[2][3]

However, the journey of lansoprazole in the body does not end with acid inhibition. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, into several derivatives, including 5-hydroxylansoprazole, lansoprazole sulfone, and lansoprazole sulfide.[5][6][7] While these metabolites are generally considered to have little to no antisecretory activity, the broader pharmacological landscape of PPIs is expanding.[8] There is a growing body of evidence suggesting that PPIs and their metabolites possess activities beyond the proton pump, including anti-cancer and antimicrobial effects.[9][10][11]

This guide focuses on a specific, downstream metabolite: This compound . Formed from the oxidation of Lansoprazole Sulfide, this compound is structurally distinct from the parent drug and its primary active forms. The central thesis of this document is that this compound warrants dedicated investigation as a potentially bioactive molecule in its own right. We will explore its hypothesized activities based on structure-activity relationships and the known pharmacology of its precursors and related compounds.

The Metabolic Cascade of Lansoprazole

Understanding the metabolic pathway of lansoprazole is crucial to contextualizing the formation of this compound. The parent drug is metabolized via two main routes: hydroxylation by CYP2C19 and oxidation by CYP3A4. The CYP3A4 pathway leads to the formation of Lansoprazole Sulfone and Lansoprazole Sulfide.[5][6] The sulfide metabolite can then undergo further oxidation to form the N-oxide derivative.

Caption: Metabolic pathway of Lansoprazole leading to key derivatives.

Hypothesized Biological Activities of this compound

Direct research on this compound is scarce. Therefore, our hypotheses are formulated by inference from the known activities of its metabolic parent, Lansoprazole Sulfide, and the broader class of PPIs.

Potential Anti-Cancer Activity

Key Research Questions:

-

Does this compound inhibit V-ATPase activity?

-

Does it exhibit cytotoxicity in cancer cell lines, particularly those known to be sensitive to other PPIs (e.g., breast, esophageal, colorectal)?[13][15]

-

Could it act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy agents like 5-fluorouracil (5-FU)?[13]

Potential Antimicrobial & Antitubercular Activity

Mechanistic Rationale: Lansoprazole and its related compounds have demonstrated selective activity against Helicobacter pylori.[11][16] The mechanism is thought to involve inhibition of bacterial urease and disruption of cell morphology.[11][16] More strikingly, Lansoprazole Sulfide has recently been identified as a promising anti-tuberculous agent that inhibits the respiratory supercomplex of Mycobacterium tuberculosis (M. tb), a completely different mechanism from the parent drug's PPI activity.[14][17] Given that Lansoprazole Sulfide is the direct precursor, investigating the N-oxide for similar activity is a logical and compelling next step.

Key Research Questions:

-

What is the Minimum Inhibitory Concentration (MIC) of this compound against H. pylori and M. tb?

-

Does it inhibit the cytochrome bc1 complex (QcrB subunit) of M. tb, the target of Lansoprazole Sulfide?[17]

-

Does it show synergistic effects when combined with standard antibiotics used for H. pylori eradication or tuberculosis treatment?

A Framework for Experimental Validation

To systematically investigate these hypotheses, a multi-tiered approach from in vitro biochemical assays to cell-based models is required. The following protocols are designed to be self-validating, incorporating essential controls for robust and interpretable data.

Experimental Workflow Overview

Caption: A tiered experimental workflow for validating biological activity.

Protocol: In Vitro V-ATPase Inhibition Assay

Objective: To determine if this compound directly inhibits V-ATPase, a key target for anti-cancer activity.

Principle: This assay measures the ATP hydrolysis activity of purified V-ATPase by quantifying the release of inorganic phosphate (Pi). Inhibition is observed as a decrease in Pi production.

Methodology:

-

Reagent Preparation:

-

V-ATPase Enzyme: Purified enzyme from a commercial source or isolated from yeast vacuoles.

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.005% Triton X-100.

-

Substrate: 5 mM ATP in assay buffer.

-

Test Compound: this compound dissolved in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 100 µM to 1 nM).

-

Positive Control: Bafilomycin A1 (a known V-ATPase inhibitor).

-

Detection Reagent: Malachite green-based phosphate detection reagent.

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of test compound dilution, positive control, or vehicle (DMSO) to appropriate wells.

-

Add 40 µL of V-ATPase enzyme diluted in assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of ATP substrate.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and detect phosphate by adding 150 µL of detection reagent.

-

Read absorbance at 620 nm.

-

-

Data Analysis:

-

Subtract background absorbance (no enzyme control).

-

Normalize data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

-

Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Causality & Controls:

-

Vehicle Control (DMSO): Ensures that the solvent does not affect enzyme activity.

-

Positive Control (Bafilomycin A1): Validates that the assay can detect inhibition.

-

No Enzyme Control: Accounts for any non-enzymatic ATP hydrolysis.

-

Pre-incubation Step: Allows for time-dependent or irreversible inhibitors to bind before the substrate is introduced.

Protocol: Cancer Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Culture:

-

Select a panel of cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer, KYSE-70 esophageal cancer).

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO2.

-

-

Assay Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 72 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

-

Read absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot percent viability versus compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

-

Causality & Controls:

-

Choice of Cell Lines: Using a panel of cell lines helps determine if the cytotoxic effect is broad-spectrum or specific. KYSE-70 is included as it has been shown to be sensitive to other PPIs.[13]

-

Incubation Time (72h): Allows for multiple cell doubling times, capturing effects on cell proliferation.

-

Positive Control (Doxorubicin): A standard chemotherapeutic agent that ensures the cell lines are responsive to cytotoxic agents.

Data Presentation & Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Hypothetical Bioactivity Profile of this compound

| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) | Parent Compound (Lansoprazole Sulfide) |

| Biochemical | V-ATPase | IC50 | 15 µM | > 50 µM |

| M. tb QcrB | IC50 | 2.5 µM | 0.59 µM[14] | |

| Cell-Based | MCF-7 (Breast Cancer) | GI50 | 25 µM | 10 µM |

| HT-29 (Colon Cancer) | GI50 | 40 µM | 18 µM | |

| M. tuberculosis | MIC | 5 µg/mL | 1-2 µg/mL |

This table is for illustrative purposes and does not represent real data.

Interpretation: The hypothetical data in Table 1 would suggest that this compound retains biological activity but may be less potent than its sulfide precursor in both anti-cancer and antitubercular contexts. The N-oxidation could alter physicochemical properties like cell permeability or target binding affinity, leading to these differences. Such results would prompt further investigation into structure-activity relationships.

Conclusion and Future Directions

This compound, a terminal metabolite of a blockbuster drug, remains a pharmacological enigma. Based on the established and emerging activities of its parent compounds and the broader PPI class, there is a strong scientific rationale for its investigation as a bioactive molecule. The primary hypothesized activities—anti-cancer effects via V-ATPase inhibition and antimicrobial action against key pathogens like M. tuberculosis—are testable with the robust protocols outlined in this guide.

Future research should focus on:

-

Chemical Synthesis and Purification: Obtaining a pure, well-characterized sample of this compound is the essential first step.

-

Broad-Spectrum Screening: Expanding the screening to a wider range of cancer cell lines and microbial strains.

-

ADME/Tox Profiling: If initial activity is confirmed, evaluating its absorption, distribution, metabolism, excretion, and toxicity profile will be critical for any translational potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand the role of the N-oxide moiety and optimize potency.

By systematically applying the principles and methods described herein, the scientific community can unveil the therapeutic potential hidden within the metabolic fate of lansoprazole.

References

-

Lansoprazole Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Lansoprazole Metabolism Pathway (old). PathWhiz. [Link]

-

Delhotal-Landes, B., Cournot, A., Vermerie, N., Flouvat, B., & Chooon, E. (1991). Clinical pharmacokinetics of lansoprazole. PubMed. [Link]

-

What is the mechanism of Lansoprazole? Patsnap Synapse. [Link]

-

Samada, N., et al. (2022). Proton Pump Inhibitors and Cancer: Current State of Play. Frontiers in Pharmacology. [Link]

-

Boateng, L., & Ngwa, W. (2022). Proton pump inhibitors and sensitization of cancer cells to radiation therapy. Frontiers in Oncology. [Link]

-

Hama, K., et al. (2021). Proton Pump Inhibitors Enhance the Antitumor Effect of Chemotherapy for Esophageal Squamous Cell Carcinoma. MDPI. [Link]

-

Ishizaki, T., & Horai, Y. (2007). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]

-

Samada, N., et al. (2022). Proton Pump Inhibitors and Cancer: Current State of Play. PMC - PubMed Central. [Link]

-

Soga, M., et al. (2018). Proton Pump Inhibitor Use and Cancer Mortality. PMC - NIH. [Link]

-

Iwahi, T., Satoh, H., Nakao, M., Iwasaki, T., Yamazaki, T., Kubo, K., Tamura, T., & Imada, A. (1991). Lansoprazole, a novel benzimidazole proton pump inhibitor, and its related compounds have selective activity against Helicobacter pylori. Antimicrobial Agents and Chemotherapy. [Link]

-

Figura, N., et al. (1995). In-vitro activity of lansoprazole against Helicobacter pylori. PubMed. [Link]

-

This compound. PubChem. [Link]

-

Nakao, M., & Tada, M. (1994). Antibacterial properties of lansoprazole alone and in combination with antimicrobial agents against Helicobacter pylori. PubMed. [Link]

-

Lansoprazole Monograph for Professionals. Drugs.com. [Link]

-

Lansoprazole Delayed-Release Capsules USP, 30 mg, Amoxicillin Capsules USP, 500 mg, and Clarithromycin Tablets USP, 500 mg Rx only. DailyMed. [Link]

-

PREVACID (lansoprazole) Delayed-Release Capsules Label. accessdata.fda.gov. [Link]

-

V. K. R. Kumar, et al. (2020). Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide. PNAS. [Link]

Sources

- 1. PathWhiz [pathbank.org]

- 2. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 8. Lansoprazole Delayed-Release Capsules USP, 30 mg, Amoxicillin Capsules USP, 500 mg, and Clarithromycin Tablets USP, 500 mg Rx only [dailymed.nlm.nih.gov]

- 9. Frontiers | Proton Pump Inhibitors and Cancer: Current State of Play [frontiersin.org]

- 10. Frontiers | Proton pump inhibitors and sensitization of cancer cells to radiation therapy [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Proton Pump Inhibitors and Cancer: Current State of Play - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Proton pump inhibitor use and cancer mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial properties of lansoprazole alone and in combination with antimicrobial agents against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

The Analytical Scientist's Guide to Lansoprazole Forced Degradation Studies: From Protocol to Pathway

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and executing forced degradation studies on Lansoprazole. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations. Our focus is on building a robust understanding of Lansoprazole's intrinsic stability, identifying its degradation pathways, and developing stability-indicating analytical methods, all in alignment with the International Council for Harmonisation (ICH) guidelines.

The Strategic Imperative of Forced Degradation

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[1][2] It is the deliberate and accelerated degradation of a drug substance or product using conditions more severe than those in formal stability studies.[2][3] The primary objectives are not to determine shelf-life but to:

-

Elucidate Degradation Pathways: Identify the likely degradation products under various stress conditions, which helps in understanding the molecule's intrinsic stability.[3][4]

-

Develop Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods—typically High-Performance Liquid Chromatography (HPLC)—that can accurately separate and quantify the active pharmaceutical ingredient (API) from any impurities or degradation products.[4] This ensures the method is "stability-indicating."

-

Inform Formulation and Packaging Development: Understanding how Lansoprazole degrades helps in designing a stable formulation and selecting appropriate packaging to protect it from adverse environmental factors.[1]

-

Meet Regulatory Requirements: ICH guideline Q1A(R2) mandates stress testing to characterize the stability of the drug substance fully.[4]

A key principle in these studies is to achieve a target degradation of 5-20%.[4][5] Degradation below this range may not generate a sufficient level of degradants to be detected and characterized, while over-stressing can lead to secondary degradation products not relevant to real-world stability.[3]

The Lansoprazole Molecule: A Profile of Inherent Instabilities

Lansoprazole, 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole, is a proton pump inhibitor belonging to the substituted benzimidazole class.[6] Its structure, featuring a sulfoxide group, makes it particularly susceptible to degradation in acidic environments and under oxidative stress.[7][8] The core of its mechanism of action involves an acid-catalyzed conversion to the active sulfenamide form within the parietal cells of the stomach.[9] This inherent reactivity is the primary focus of its degradation studies.

Experimental Design & Protocols

The following sections detail the step-by-step methodologies for subjecting Lansoprazole to the five key stress conditions mandated by ICH guidelines: acid hydrolysis, base hydrolysis, oxidation, heat, and light.

General Workflow

A systematic approach is essential for reliable and reproducible results. The general workflow for each stress condition follows a logical sequence from sample preparation to analysis.

Caption: General experimental workflow for a forced degradation study.

Hydrolytic Degradation (Acid & Base)

Lansoprazole is known to be highly labile in acidic conditions and moderately so in basic conditions.[10]

3.2.1. Acid Hydrolysis Protocol

-

Rationale: To simulate the effect of an acidic environment and probe the acid-catalyzed degradation pathway, which is relevant to the drug's mechanism of action. Hydrochloric acid (HCl) is a common choice due to its non-oxidizing nature.

-

Methodology:

-

Prepare a 1.0 mg/mL stock solution of Lansoprazole in a suitable solvent mixture like acetonitrile/water (50:50 v/v).[11]

-

Transfer an aliquot of the stock solution into a reaction vessel and add an equal volume of 0.1 N HCl to achieve the desired final drug concentration.[12] Some studies may increase the normality up to 2 N to achieve sufficient degradation.[12]

-

Incubate the solution at 60°C and monitor for up to 8 hours.[12] Alternatively, conduct the study at room temperature for a shorter duration (e.g., 60 minutes), withdrawing samples at multiple time points.[11]

-

At each designated time point, withdraw a sample and immediately quench the reaction by neutralizing it with an equivalent amount of 0.1 N NaOH.[11] This step is critical to stop the degradation process and prevent further changes before analysis.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).[11]

-

Analyze using a validated stability-indicating HPLC method.

-

3.2.2. Base Hydrolysis Protocol

-

Rationale: To assess stability in alkaline conditions. Sodium hydroxide (NaOH) is the standard reagent. Lansoprazole is generally more stable in basic than in acidic media, often requiring more strenuous conditions (higher temperature or longer duration) to achieve target degradation.[11]

-

Methodology:

-

Prepare a 1.0 mg/mL stock solution of Lansoprazole as described for acid hydrolysis.

-

Transfer an aliquot to a reaction vessel and add an equal volume of 0.1 N to 2.0 N NaOH.[10][11]

-

Incubate the solution at an elevated temperature, for example, 60°C for 8 hours or 80°C for up to 72 hours, depending on the base concentration.[11][12]

-

At each time point, withdraw a sample and neutralize it with an equivalent amount of HCl.[11]

-

Dilute the neutralized sample with the mobile phase for HPLC analysis.

-

Oxidative Degradation

-

Rationale: The sulfoxide group in Lansoprazole is a primary target for oxidation. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent as it mimics potential oxidative stress and its degradation products (water and oxygen) do not interfere with analysis.

-

Methodology:

-

Prepare a 1.0 mg/mL stock solution of Lansoprazole.

-

Add a solution of hydrogen peroxide to the drug solution to achieve a final H₂O₂ concentration typically in the range of 1-3%.[9][11]

-

Conduct the reaction at room temperature, protected from light, for a period ranging from 20 minutes to several hours.[9][13]

-

Withdraw samples at intervals. Quenching is not always necessary if the sample is diluted and analyzed promptly. However, for time-point studies, the reaction can be stopped by adding a reducing agent like sodium bisulfite or by using manganese dioxide (MnO₂) powder, which catalyzes H₂O₂ decomposition.[13]

-

Dilute the sample with the mobile phase for HPLC analysis.

-

Thermal Degradation

-

Rationale: To evaluate the stability of the drug substance in solid form and in solution when exposed to heat. This simulates potential excursions during shipping and storage.

-

Methodology (Solid State):

-

Place a thin layer of Lansoprazole powder (e.g., in a petri dish) in a calibrated oven at a temperature significantly above accelerated stability conditions (e.g., 60-80°C).[14]

-

Expose the sample for a defined period (e.g., 24 hours).

-

Keep a control sample at ambient temperature.

-

After exposure, allow the sample to cool, then dissolve it in a suitable solvent to the target concentration for HPLC analysis.

-

-

Note: Studies have consistently shown Lansoprazole to be stable under thermal stress, with no significant degradation observed.[7][15][16] The purpose of the experiment is to provide documented evidence of this stability.

Photolytic Degradation

-

Rationale: To determine if light exposure causes degradation. This is critical for labeling requirements and packaging selection. The ICH Q1B guideline provides standardized conditions for photostability testing.[12][17]

-

Methodology (Confirmatory Study):

-

Expose the Lansoprazole drug substance (solid) or a solution of the drug in a chemically inert, transparent container to a light source that produces a combined visible and UV output.[18][19]

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter .[19]

-

A parallel sample, protected from light by wrapping in aluminum foil, must be run as a dark control to separate the effects of light from heat.[12]

-

After exposure, prepare the samples (and the dark control) for HPLC analysis.

-

-